N-(2-methylacryloyl)tyrosine

Description

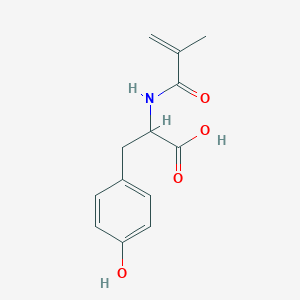

N-(2-Methylacryloyl)tyrosine is a tyrosine derivative where the amino group of the amino acid tyrosine is substituted with a 2-methylacryloyl group. This modification introduces a reactive α,β-unsaturated carbonyl moiety, which is characteristic of methacryloyl derivatives. The compound is structurally related to other acylated tyrosine derivatives but distinguishes itself through the presence of the methyl group on the acryloyl chain. This group enhances steric bulk and influences reactivity, making it suitable for applications in polymer chemistry, drug delivery systems, and biomaterials .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,11,15H,1,7H2,2H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNAZUFERTUUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating factor among tyrosine derivatives lies in the substituent attached to the amino group. Below is a comparative analysis:

N-Acetyl-L-Tyrosine

- Substituent : Acetyl group (-COCH₃).

- Properties : The acetyl group is small and hydrophilic, leading to high water solubility and stability. It is widely used in nutritional supplements due to its biocompatibility and ease of metabolic processing .

N-Lactoyl-Tyrosine

- Substituent : Lactoyl group (-COCH(OH)CH₃).

- Applications : Explored in cosmetics and pharmaceuticals for its moisturizing and peptide-stabilizing properties .

N-(2-Methylacryloyl)tyrosine

- Substituent : 2-Methylacryloyl group (-COC(CH₃)=CH₂).

- Properties : The methyl group introduces steric hindrance, reducing solubility in water compared to acetylated derivatives. The α,β-unsaturated carbonyl group enables participation in radical polymerization, making it valuable for synthesizing hydrogels or crosslinked polymers .

- Reactivity : Higher than acetyl or lactoyl derivatives due to the electron-deficient double bond, which reacts readily with nucleophiles or under UV light .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Stability |

|---|---|---|---|---|

| This compound | C₁₃H₁₅NO₄ | 261.26 | Low | Moderate |

| N-Acetyl-L-Tyrosine | C₁₁H₁₃NO₄ | 223.23 | High | High |

| N-Lactoyl-Tyrosine | C₁₂H₁₅NO₅ | 253.25 | Moderate | Moderate |

Notes:

- Solubility trends correlate with substituent hydrophobicity: acetyl (most hydrophilic) < lactoyl < 2-methylacryloyl (most hydrophobic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.